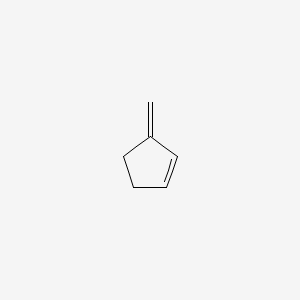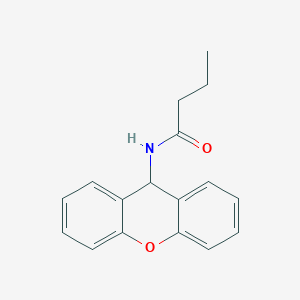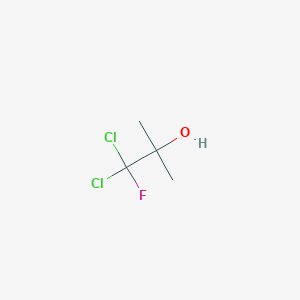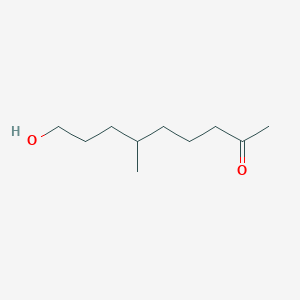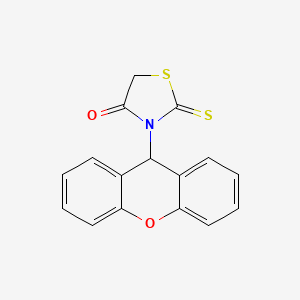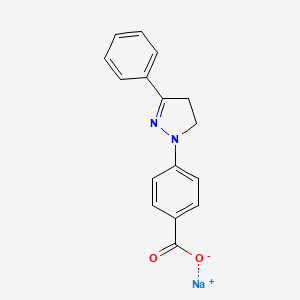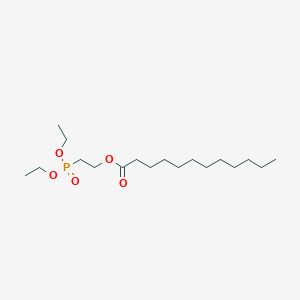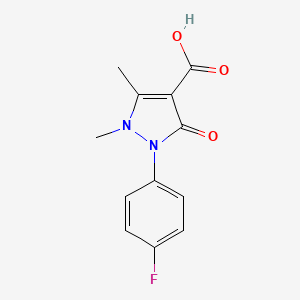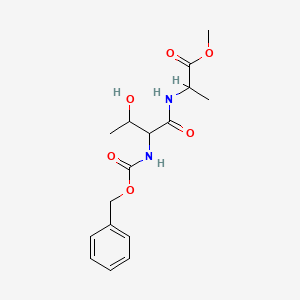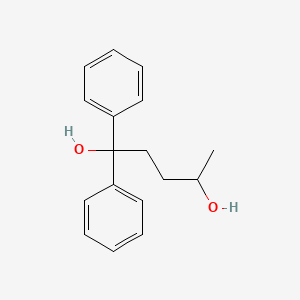
1,1-Diphenylpentane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylpentane-1,4-diol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two phenyl groups attached to a pentane backbone, with hydroxyl groups at the first and fourth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the use of catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the corresponding diketone to the diol under hydrogen gas at elevated pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diphenylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 1,1-Diphenylpentane-1,4-dione or carboxylic acids.
Reduction: 1,1-Diphenylpentane.
Substitution: 1,1-Diphenylpentane-1,4-dihalide.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-diphenylpentane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,1-Diphenylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-1,2-propanediol: Different positioning of hydroxyl groups, leading to distinct chemical properties.
Eigenschaften
CAS-Nummer |
5194-35-4 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1,1-diphenylpentane-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-14(18)12-13-17(19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18-19H,12-13H2,1H3 |
InChI-Schlüssel |
ICANRICLZGAAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


